![molecular formula C17H19NO B494672 {[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine CAS No. 880805-49-2](/img/structure/B494672.png)
{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine
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Description
Scientific Research Applications
Synthesis and Analytical Applications
Analysis of Heterocyclic Aromatic Amines
The analytical techniques for detecting and quantifying heterocyclic aromatic amines (HAAs), which are structurally similar due to the presence of aromatic and amine groups, are crucial in studying their biological effects and exposure levels. Liquid chromatography coupled with mass spectrometry is highlighted as the preferred method for sensitive and selective analysis of HAAs in food products and biological samples (Teunissen et al., 2010).
Benzoxaboroles Synthesis
The review on benzoxaboroles, compounds related by the inclusion of aromatic systems, discusses their synthesis, properties, and wide applications, including biological activity and clinical trials, showcasing the importance of aromatic compounds in medicinal chemistry (Adamczyk-Woźniak et al., 2009).
Advanced Materials and Methodologies
Microwave-assisted Synthesis
The synthesis of benzoxazoles, compounds that also feature aromatic rings, benefits from microwave-assisted methods, highlighting the efficiency and rapidity of this approach in modern chemistry. This review demonstrates the advantages of microwave irradiation in synthesizing complex aromatic structures (Özil & Menteşe, 2020).
Degradation of Nitrogen-containing Compounds
Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing compounds, including amines and azo dyes, which could relate to the breakdown pathways of similar chemical structures. This comprehensive review discusses the mechanisms, efficiency, and potential applications of AOPs in treating hazardous nitrogen-containing compounds (Bhat & Gogate, 2021).
Chemical Reactions and Mechanisms
- Reductive Amination: The process of reductive amination, involving aldehydes or ketones with amines in the presence of a reducing agent, is fundamental in synthesizing primary, secondary, and tertiary amines. This review emphasizes the importance of hydrogen as a reducing agent, showcasing the wide application and efficiency of reductive amination in producing amine compounds, which may relate to the synthesis or modification of compounds like "{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine" (Irrgang & Kempe, 2020).
properties
IUPAC Name |
N-[(2-phenylmethoxyphenyl)methyl]prop-2-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-12-18-13-16-10-6-7-11-17(16)19-14-15-8-4-3-5-9-15/h2-11,18H,1,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGQBIPYLDFPAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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